REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]([C:8]([F:11])([F:10])[F:9])([OH:7])[CH3:6].[OH-].[NH4+:14]>CO>[F:9][C:8]([F:11])([F:10])[C:5]([OH:7])([CH3:6])[CH2:4][C:3]([NH2:14])=[O:2] |f:1.2|
|
Name
|
4,4,4-trifluoro-3-hydroxy-3-methylbutyric acid
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C)(O)C(F)(F)F)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 40 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)N)(C)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |